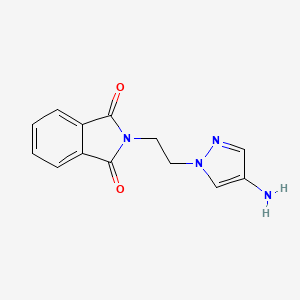

2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

Descripción general

Descripción

2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C13H12N4O2 and its molecular weight is 256.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 256.09602564 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Synthesized derivatives of isoindoline-1,3-dione, including 2-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione, have demonstrated significant antimicrobial activities. For example, certain derivatives showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, and others exhibited promising antifungal activity (Lamie, 2008).

Corrosion Inhibition

- Isoindoline-1,3-dione derivatives have been used as corrosion inhibitors for mild steel in acidic environments. Studies indicate these compounds are efficient corrosion inhibitors, with their effectiveness increasing at higher concentrations. This application is crucial in industrial settings to protect metal surfaces (Chadli et al., 2017).

Catalysis in Organic Synthesis

- Derivatives of isoindoline-1,3-dione have been used to facilitate the synthesis of other organic compounds. For instance, they have been functionalized with magnetic nanoparticles to catalyze the synthesis of 4H-pyran derivatives, showcasing their potential in green chemistry and organic synthesis (Shabani et al., 2021).

Development of Fluorescent Probes

- Isoindoline-1,3-dione compounds have been developed as fluorescent probes for detecting specific substances. An example includes the design and synthesis of a carbazole-based fluorescent probe for detecting hydrazine in aqueous solutions, indicating their potential in environmental monitoring (Wang et al., 2018).

Herbicide Development

- Pyrazole-isoindoline-1,3-dione hybrids have been explored for their potential as herbicides, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for weed control. This research highlights the agricultural applications of these compounds (He et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various biological targets such as the human dopamine receptor d2 .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some isoindoline derivatives have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Biochemical Pathways

For example, some isoindoline derivatives have been reported to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .

Pharmacokinetics

Similar compounds have been evaluated in silico for their affinities and some pharmacokinetic parameters .

Result of Action

Similar compounds have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Propiedades

IUPAC Name |

2-[2-(4-aminopyrazol-1-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKZHDHNQWFVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173585 | |

| Record name | 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240569-44-1 | |

| Record name | 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240569-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

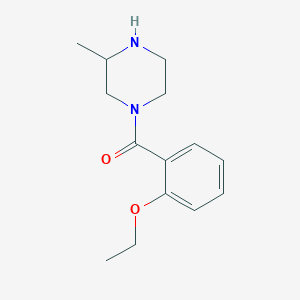

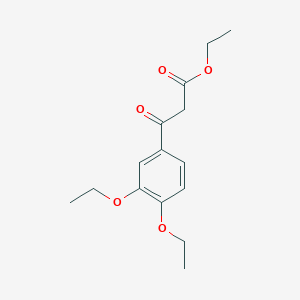

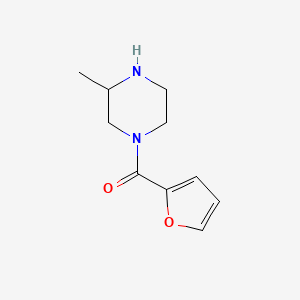

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B3093067.png)

amine hydrochloride](/img/structure/B3093074.png)

![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093082.png)

![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B3093087.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B3093096.png)

![3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093122.png)

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)

![Butyl[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B3093147.png)